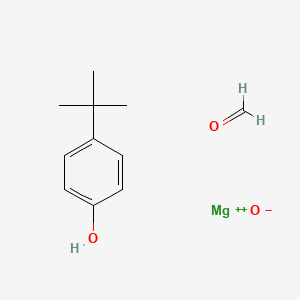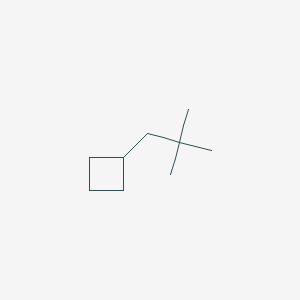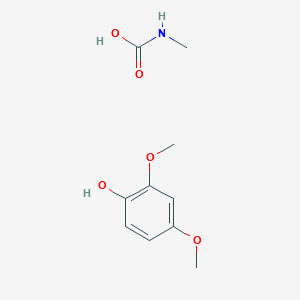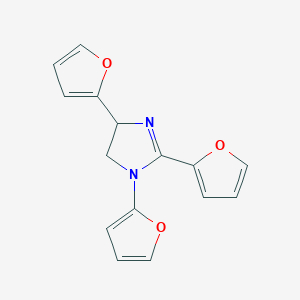![molecular formula C17H13NO B14456440 (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone CAS No. 74422-06-3](/img/structure/B14456440.png)
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of cyclobuta[b]indoles, which are characterized by a fused ring system that includes both cyclobutane and indole moieties.
Vorbereitungsmethoden
The synthesis of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the cyclobuta[b]indole core, followed by functionalization to introduce the phenylmethanone group. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions.
Analyse Chemischer Reaktionen
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions, often using halogenating agents or nucleophiles.
Wissenschaftliche Forschungsanwendungen
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Wirkmechanismus
The mechanism of action of (2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathways involved.
Vergleich Mit ähnlichen Verbindungen
(2a,7b-Dihydro-3H-cyclobuta[b]indol-3-yl)(phenyl)methanone can be compared with other cyclobuta[b]indole derivatives, such as:
2a,7b-Dihydro-3H-cyclobuta[b]indole: Similar core structure but lacks the phenylmethanone group.
3-substituted 2a,7b-dihydro-3H-cyclobuta[b]indoles: These compounds have various substituents at the 3-position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
74422-06-3 |
|---|---|
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
2a,7b-dihydrocyclobuta[b]indol-3-yl(phenyl)methanone |
InChI |
InChI=1S/C17H13NO/c19-17(12-6-2-1-3-7-12)18-15-9-5-4-8-13(15)14-10-11-16(14)18/h1-11,14,16H |
InChI-Schlüssel |
HTFNXHJZCPEGKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C3C=CC3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tris{2,2-bis[(2,3-dibromopropoxy)methyl]butyl} borate](/img/structure/B14456369.png)

![2-Naphthalenecarboxamide, 4-[(4-chloro-2-methylphenyl)azo]-N-(2-ethylphenyl)-3-hydroxy-](/img/structure/B14456383.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14456385.png)

![1-[(5-Methyl-2-nitrophenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14456390.png)



![1,1'-[1,3-Phenylenebis(oxy)]bis(3-ethynylbenzene)](/img/structure/B14456424.png)



